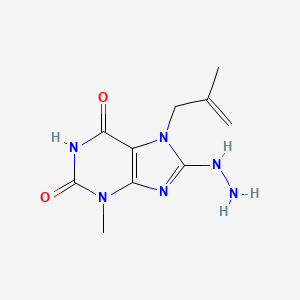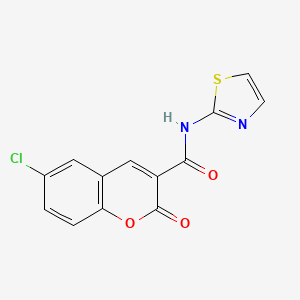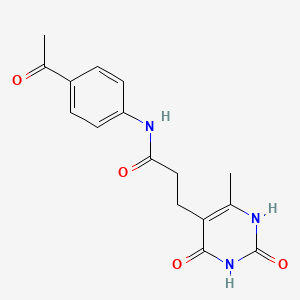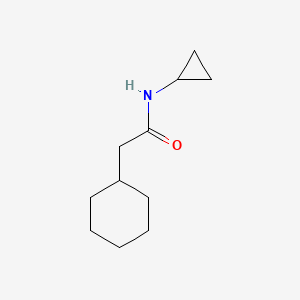![molecular formula C18H19N5OS2 B6531342 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 923084-15-5](/img/structure/B6531342.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H19N5OS2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.10310259 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of VU0498142-1 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles . Dysregulation of VMAT2 can lead to several neuropsychiatric disorders including Parkinson’s disease and schizophrenia .
Mode of Action
VU0498142-1 acts as a non-competitive inhibitor of VMAT2 . It interacts with residues in a central binding site, locking VMAT2 in an occluded conformation . This provides a mechanistic basis for non-competitive inhibition . The compound also affects three distinct polar networks that may determine VMAT2 conformational change and play a role in proton transduction .
Biochemical Pathways
The inhibition of VMAT2 by VU0498142-1 affects the monoamine neurotransmitter pathway . By reducing dopamine storage and release, it curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . This results in stronger “stop” signals and weaker “go” signals, thus reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Result of Action
The result of VU0498142-1’s action is a reduction in the symptoms of disorders caused by the overstimulation of D2 dopamine receptors, such as tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, VU0498142-1 can help manage these conditions .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-10-7-12(3)14(8-11(10)2)15-5-6-17(22-21-15)25-9-16(24)19-18-23-20-13(4)26-18/h5-8H,9H2,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEYRVLYEJBTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=NN=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)


![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
